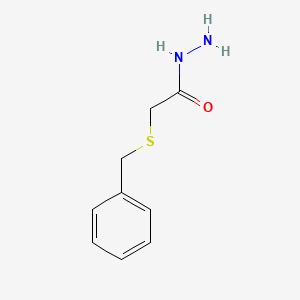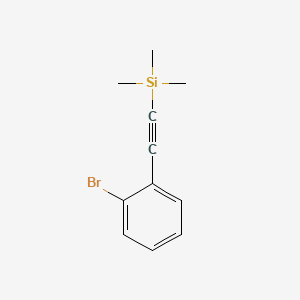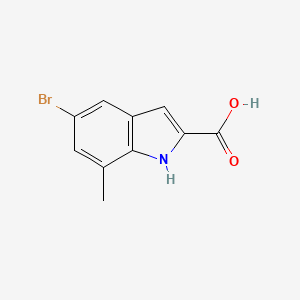
3-Acetylpyrrolidine-2,4-dione
Vue d'ensemble
Description
3-Acetylpyrrolidine-2,4-dione: is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen and oxygen atoms It is a derivative of pyrrolidine-2,4-dione, where an acetyl group is attached to the third carbon atom
Mécanisme D'action
Target of Action
3-Acetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been found to exhibit a broad range of bioactivities and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2,4-dione, are known to interact with their targets through various mechanisms . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine-2,4-dione derivatives have been found to exhibit antifungal activity . This suggests that these compounds may interfere with the biochemical pathways of fungi, inhibiting their growth .
Pharmacokinetics
It’s worth noting that the introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine-2,4-dione derivatives have been found to exhibit striking biological activities against certain fungi . This suggests that these compounds may have a significant impact on the cellular processes of these organisms.
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, it has been found that the muc-like biosynthetic gene clusters (BGCs), which are involved in the synthesis of 3-acetylated tetramates (a class of compounds that includes this compound), are predominantly found in human-associated bacteria . The shape and main products of these BGCs can be influenced by the habitat environment .
Analyse Biochimique
Biochemical Properties
3-Acetylpyrrolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antimicrobial and anticancer activities . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . This inhibition results in changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products can also influence cellular activities . Long-term exposure to this compound has shown sustained effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular functions and potential toxicity to vital organs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism. These interactions can lead to changes in metabolite levels and metabolic flux . The compound’s metabolism is crucial for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological effects and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Method: One common method for synthesizing 3-acetylpyrrolidine-2,4-dione involves the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Alternative Method: Another approach involves the cyclization of N-acetylsuccinimide with ammonia or primary amines under controlled conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine-2,4-dione derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: 3-Acetylpyrrolidine-2,4-dione is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, which could be useful in developing new antibiotics.
Industry:
Polymer Production: It is used in the production of specialty polymers with unique properties.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,3-dione: Another derivative with similar structural features but differing in the position of the acetyl group.
Pyrrolidine-2,5-dione: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness:
Structural Differences: The unique positioning of the acetyl group in 3-acetylpyrrolidine-2,4-dione imparts specific reactivity and biological activity that distinguishes it from other pyrrolidine derivatives.
Biological Activity: Its specific enzyme inhibition profile and potential antimicrobial properties make it a compound of interest in medicinal chemistry.
Propriétés
IUPAC Name |
3-acetylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZSONORPLPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408633 | |
| Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-57-4 | |
| Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)
![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)


